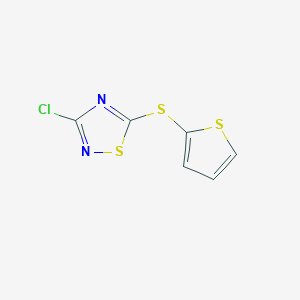
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Overview
Description
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as 3-(2-Ethoxycarbonylethyl)-2,4-dimethyl-5-formylpyrrole and 1H-Pyrrole-3-propanoicacid,5-formyl-2,4-dimethyl-,ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . In the crystal, molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds, and the dimeric units are linked by non-classical C—H⋯O hydrogen bonds, forming a layered structure .Physical And Chemical Properties Analysis
The molecular weight of this compound is 223.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass is 223.12084340 g/mol . The Topological Polar Surface Area is 59.2 Ų . The Heavy Atom Count is 16 .Scientific Research Applications
Spectroscopic and Diffractometric Study
A study explored the polymorphism of a related compound, demonstrating the use of spectroscopic and diffractometric techniques for characterizing polymorphic forms. Such analyses are crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).
Synthesis and Molecular Structure
Research on the synthesis and molecular structure of pyrrole derivatives, including analysis through FT-IR, NMR, and DFT calculations, highlights the importance of these compounds in developing new materials and pharmaceuticals. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the thermodynamics and vibrational properties of pyrrole derivatives (Singh et al., 2013).
Laser Active Complexes
The development of laser active cyanopyrromethene-BF2 complexes from pyrrole derivatives indicates their potential use in optical materials and laser technologies. This research demonstrates the conversion processes and the spectroscopic properties of the resulting complexes (Sathyamoorthi et al., 1994).
Alkaloid Synthesis
The isolation of new pyrrole alkaloids from Lycium chinense and the elucidation of their structures using spectroscopic methods underline the diversity and complexity of natural products chemistry. These findings contribute to the understanding of plant alkaloids and their potential applications (Youn et al., 2013).
Stereoselective Synthesis
The stereoselective synthesis of isomers based on the 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core skeleton, and their fluorescence characteristics and selective anti-cancer activity, illustrate the intersection of organic synthesis, material science, and bioactivity studies. This research highlights the importance of configuration-controlled synthesis for the development of functional materials and therapeutics (Irfan et al., 2021).
Cycloaddition Reactions
Studies on [3+2] cycloaddition reactions involving pyrrole derivatives offer insights into novel synthetic pathways for creating structurally complex and functionalized molecules. These reactions are fundamental for constructing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Bourhis et al., 1994).
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrroles can interact with various biological targets through hydrogen bonding, pi stacking, and other non-covalent interactions, which could potentially influence the activity of proteins or enzymes .
Pharmacokinetics
The compound’s ethyl ester group suggests it may be well absorbed in the gastrointestinal tract due to increased lipophilicity . The compound’s stability, metabolism, and excretion require further investigation.
Biochemical Analysis
Biochemical Properties
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrole derivatives, including this compound, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . These effects are crucial in understanding the potential therapeutic applications of this compound in treating diseases such as cancer and inflammatory disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are essential for understanding how this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of the compound. Additionally, the metabolites of this compound may have distinct biological activities that contribute to its overall effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for understanding its precise mode of action and potential therapeutic applications.
properties
IUPAC Name |
ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-16-12(15)6-5-10-8(2)11(7-14)13-9(10)3/h7,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQDWYVPWLBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363552 | |
| Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21603-70-3 | |
| Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





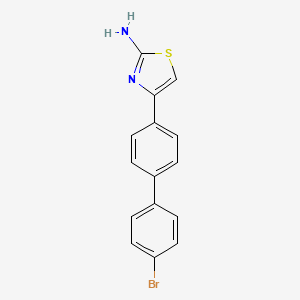
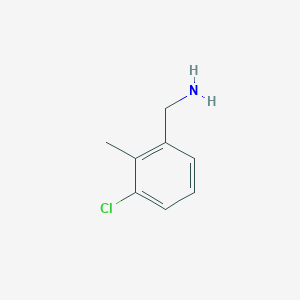

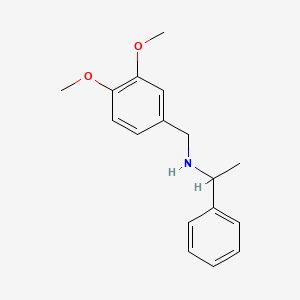
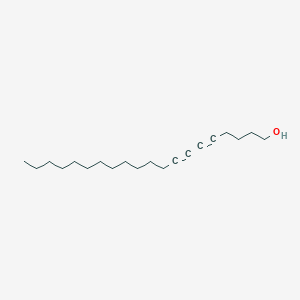

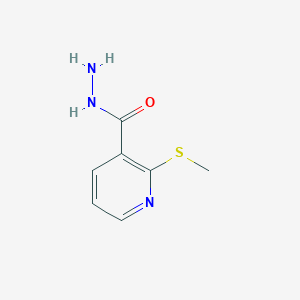
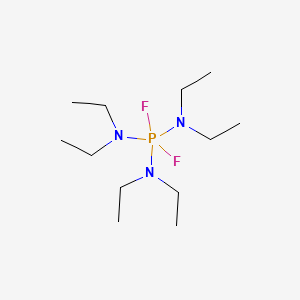

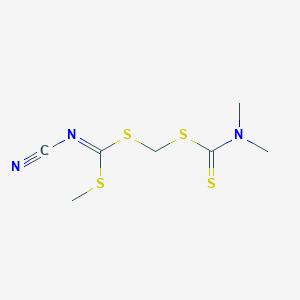
![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)
